3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14772339
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O3 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C24H24N4O3/c1-30-15-8-6-14(7-9-15)22-19(13-25-28-22)24(29)27-21-5-3-4-17-18-12-16(31-2)10-11-20(18)26-23(17)21/h6-13,21,26H,3-5H2,1-2H3,(H,25,28)(H,27,29) |
| Standard InChI Key | XZJOHQBJSOHSFY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Introduction
Key Features:
| Property | Description |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Functional Groups | Methoxy (-OCH3), Carboxamide (-CONH-), Pyrazole |
| Molecular Weight | Approximately 378.43 g/mol |
| Structural Highlights | Aromatic and heteroaromatic systems with potential for hydrogen bonding |
Synthesis
The synthesis of this compound likely involves multi-step reactions combining:
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Formation of the pyrazole ring: Pyrazoles are typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
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Attachment of the 4-methoxyphenyl group: This can be achieved through electrophilic substitution or coupling reactions.
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Incorporation of the tetrahydrocarbazole moiety: This step may involve nucleophilic substitution or amidation using carbazole derivatives.
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Methoxylation: Introduction of methoxy groups can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Analytical Characterization
To confirm its structure, the following techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra would reveal chemical shifts corresponding to aromatic protons, methoxy groups, and amide functionality.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the amide group (~1650 cm) and methoxy groups (~2830–2850 cm).
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Mass Spectrometry (MS):
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Provides molecular ion peaks confirming the molecular weight.
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X-ray Crystallography:
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Useful for determining the three-dimensional arrangement of atoms.
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Biological Relevance
Pyrazole derivatives are extensively studied for their pharmacological properties, including:
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Anti-inflammatory activity: The carboxamide group often enhances binding to enzymes like cyclooxygenase (COX).
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Anticancer potential: Pyrazoles have shown cytotoxicity against various cancer cell lines.
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Antioxidant properties: Methoxy-substituted aromatic rings contribute to radical scavenging activity.
Hypothetical Applications:
Given its structural features, this compound could be investigated for:
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Enzyme inhibition (e.g., kinases or oxidoreductases).
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Drug development targeting neurological or inflammatory diseases.
Research Context
While specific studies on this compound were not found in the provided sources, it shares structural similarities with other bioactive pyrazole derivatives. For instance:
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